1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride
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Overview
Description
1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride involves several steps. One common method includes the alkylation of piperidine derivatives with benzyl halides under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of piperidine derivatives often involves hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and cost-effective, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Pyridine: Another nitrogen-containing heterocycle with different chemical reactivity.
Piperazine: Contains two nitrogen atoms in a six-membered ring, used in different therapeutic applications.
Uniqueness
1-Methyl-3-(3-methylbenzyl)piperidin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C14H23ClN2 |
---|---|
Molecular Weight |
254.80 g/mol |
IUPAC Name |
1-methyl-3-[(3-methylphenyl)methyl]piperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C14H22N2.ClH/c1-11-4-3-5-12(8-11)9-13-10-16(2)7-6-14(13)15;/h3-5,8,13-14H,6-7,9-10,15H2,1-2H3;1H |
InChI Key |
CUMVVLIDXWUQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2CN(CCC2N)C.Cl |
Origin of Product |
United States |
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